molecular formula C6H12OS B2755861 3-(Methoxymethyl)cyclobutane-1-thiol CAS No. 2490418-67-0

3-(Methoxymethyl)cyclobutane-1-thiol

Cat. No. B2755861
CAS RN: 2490418-67-0
M. Wt: 132.22
InChI Key: BODGRAODQJEMIG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)cyclobutane-1-thiol, also known as MMCT, is a synthetic compound that has been widely used in scientific research for its unique properties. MMCT is a thiol-containing compound that has a cyclobutane ring structure, which makes it an interesting molecule for studying the mechanism of action and biochemical and physiological effects.

Scientific Research Applications

  • Antimicrobial Activity : Schiff base ligands containing cyclobutane rings, such as those derived from 3-(Methoxymethyl)cyclobutane-1-thiol, have been studied for their antimicrobial activities. For instance, ligands like 4-(1-methyl-1-mesitylcyclobutane-3-yl)-2-(2,4-dihydroxybenzylidenehydrazino)thiazole and related compounds have shown activity against various microorganisms (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

  • Synthesis and Characterization of Novel Compounds : Research has focused on the synthesis and characterization of novel compounds involving cyclobutane rings. For example, the synthesis of new nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts, which may have potential biocidal effects (Makki, Abdel-Rahman, & El-Shahawi, 2014).

  • Photoelectron Spectroscopy Studies : Compounds like 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane have been analyzed using photoelectron spectroscopy to understand their electronic structures (Stunnenberg, Cerfontain, & Terpstra, 2010).

  • Catalysis and Chemical Reactions : The role of cyclobutane derivatives in catalysis and chemical reactions has been a subject of interest. For instance, Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and related compounds has been investigated (Yao & Shi, 2007).

  • Thiol Desulfurization Studies : The desulfurization of thiols like cyclopropylmethanethiol and 3-butene-1-thiol on surfaces such as Mo(110) has been studied, providing insights into surface reaction mechanisms (Wiegand, Napier, Friend, & Uvdal, 1996).

  • Photocatalysis and Cycloaddition Reactions : Compounds related to 3-(Methoxymethyl)cyclobutane-1-thiol have been used in photocatalysis and cycloaddition reactions, demonstrating the potential for synthesis of complex organic structures (Ischay, Anzovino, Du, & Yoon, 2008).

  • Pharmaceutical Applications : The discovery of novel cyclobutane derivatives, such as nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, highlights the pharmaceutical relevance of these compounds (Liu et al., 2012).

properties

IUPAC Name

3-(methoxymethyl)cyclobutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-7-4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODGRAODQJEMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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